

An In-depth Technical Guide to the Chemical Structure of N6-Isopentenyladenosine-D6

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Compound of Interest

Compound Name: **N6-Isopentenyladenosine-D6**

Cat. No.: **B15292952**

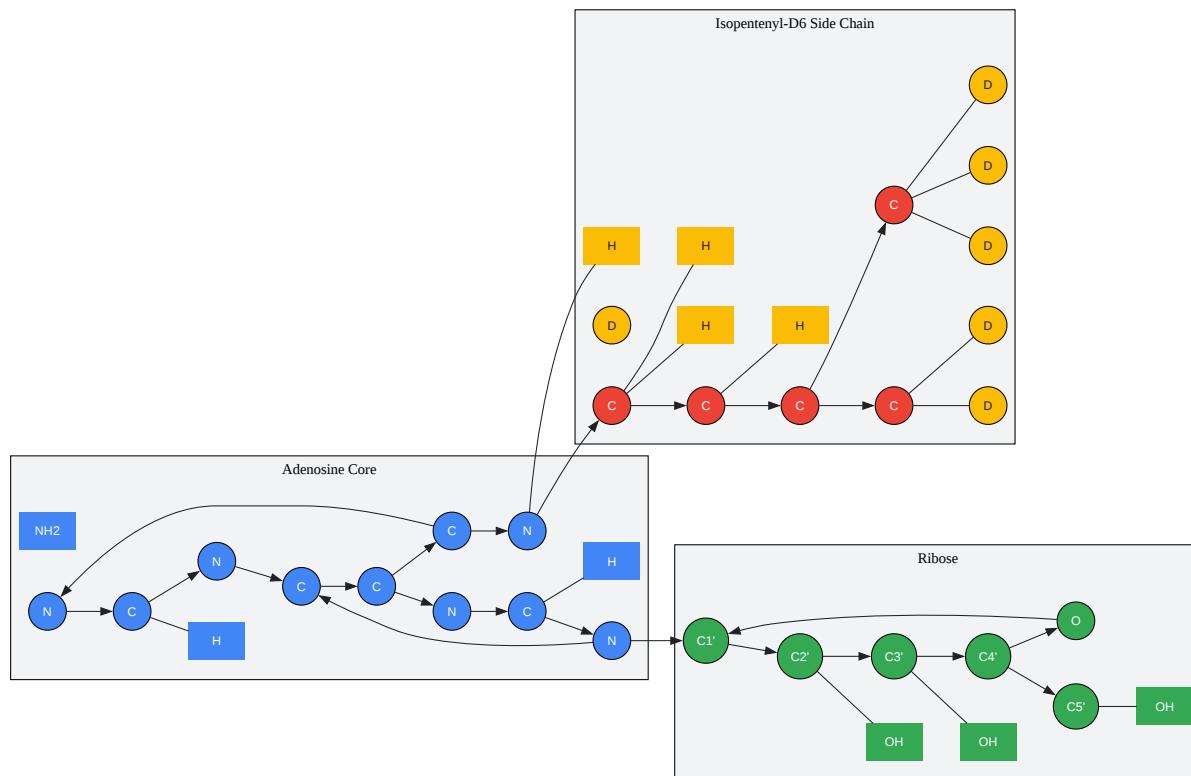
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This guide provides a detailed overview of the chemical structure of **N6-Isopentenyladenosine-D6**, a deuterated analog of the naturally occurring cytokinin, N6-Isopentenyladenosine. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure, synthesis, and biological activity of this compound.

Core Chemical Structure

N6-Isopentenyladenosine (i6A) is a modified nucleoside composed of an adenine base, a ribose sugar, and an isopentenyl group attached to the nitrogen atom at the 6th position of the purine ring.^[1] In its deuterated form, **N6-Isopentenyladenosine-D6**, six hydrogen atoms are replaced by deuterium atoms. Based on common deuteration patterns for stable isotope labeling, these deuterium atoms are located on the two methyl groups of the isopentenyl side chain. This specific labeling provides a valuable tool for metabolic studies, mass spectrometry-based quantification, and as an internal standard in various analytical applications.

Below is a visual representation of the chemical structure of **N6-Isopentenyladenosine-D6**.

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Caption: Chemical structure of **N6-Isopentenyladenosine-D6**.

Quantitative Data

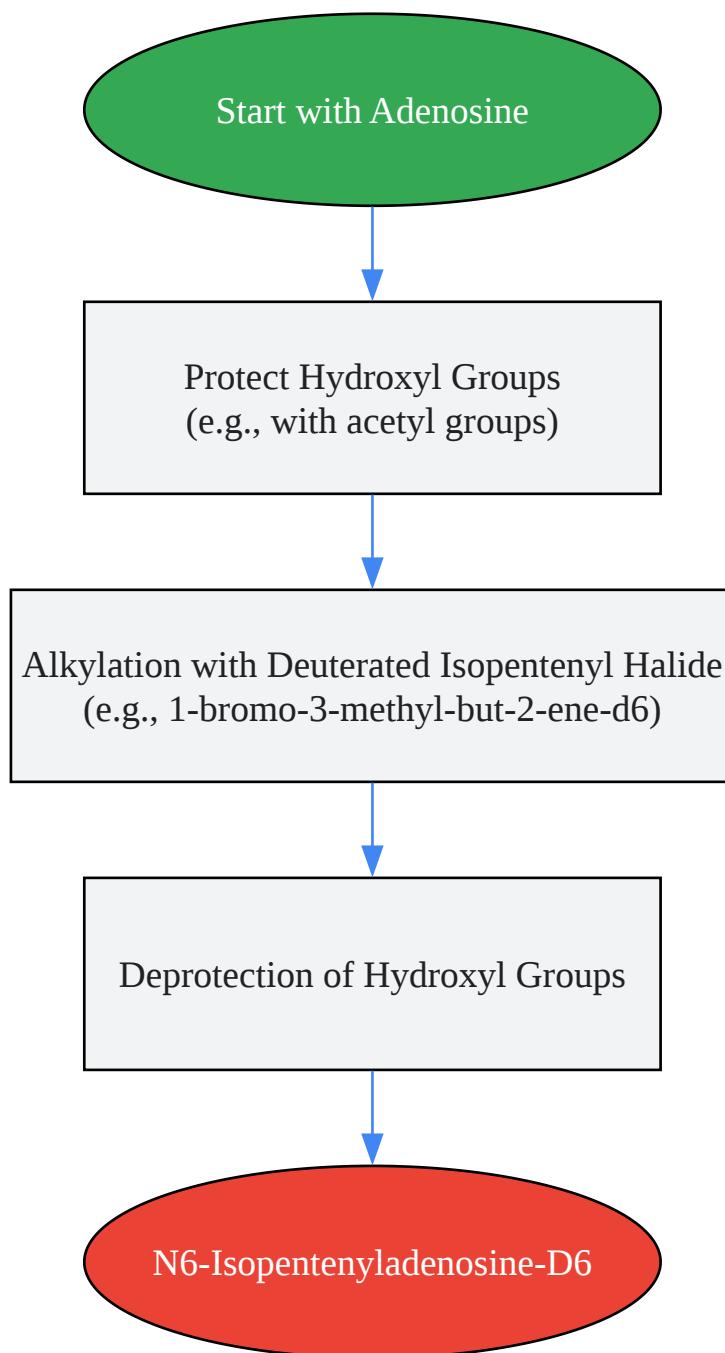
The incorporation of six deuterium atoms in place of hydrogen atoms results in a corresponding increase in the molecular weight of the compound. The table below summarizes the key quantitative data for both N6-Isopentenyladenosine and its deuterated analog.

Property	N6-Isopentenyladenosine	N6-Isopentenyladenosine-D6
Molecular Formula	C ₁₅ H ₂₁ N ₅ O ₄	C ₁₅ H ₁₅ D ₆ N ₅ O ₄
Molecular Weight	335.36 g/mol	341.40 g/mol

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N6-Isopentenyladenosine-D6** is not readily available in the public domain, a general approach can be outlined based on established methods for the synthesis of N6-substituted adenosines.

A common method involves the regioselective alkylation of a protected adenosine derivative. The synthesis would likely proceed through the following conceptual steps:



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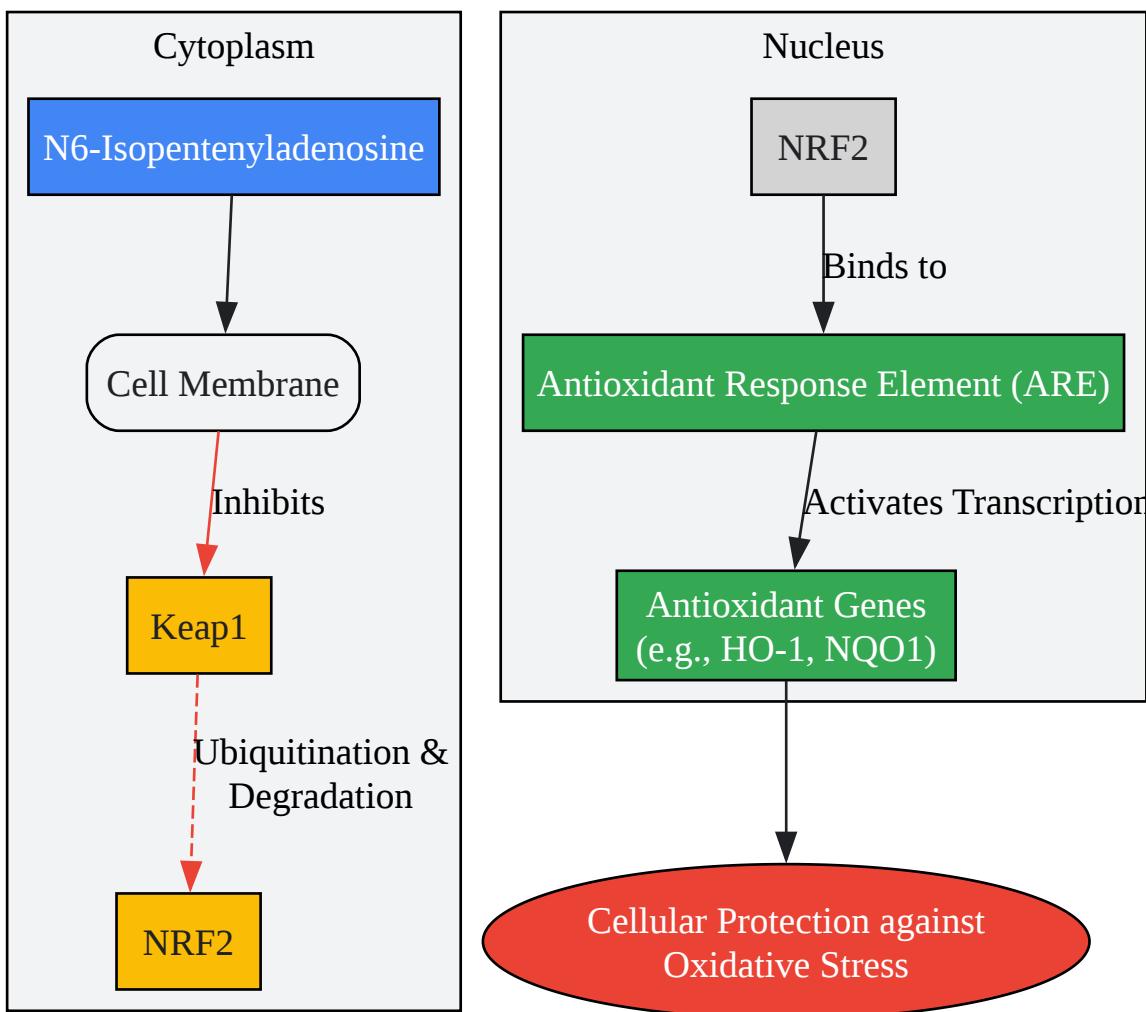
Caption: Conceptual workflow for the synthesis of **N6-Isopentenyladenosine-D6**.

Biological Activity and Signaling Pathways

N6-Isopentenyladenosine is a naturally occurring cytokinin that plays a significant role in various biological processes in both plants and animals.^[1] It is found in transfer RNA (tRNA) and is involved in post-transcriptional modifications that affect protein synthesis.^[1] Furthermore, i6A has demonstrated anti-cancer properties by influencing cell proliferation and apoptosis.^[1]

One of the key signaling pathways affected by N6-Isopentenyladenosine is the NRF2-mediated oxidative stress response.^{[2][3]} NRF2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins.

The diagram below illustrates the proposed signaling pathway for the activation of the NRF2-mediated antioxidant response by N6-Isopentenyladenosine.



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Caption: N6-Isopentenyladenosine activates the NRF2-mediated antioxidant pathway.

In this pathway, N6-Isopentenyladenosine enters the cell and is proposed to inhibit the Keap1-mediated ubiquitination and subsequent degradation of NRF2. This allows NRF2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of various antioxidant and cytoprotective genes. This mechanism contributes to the cellular defense against oxidative stress.[2][3]

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